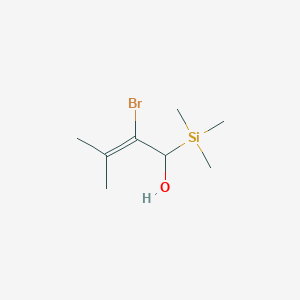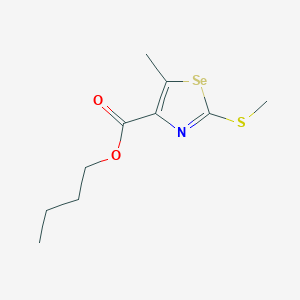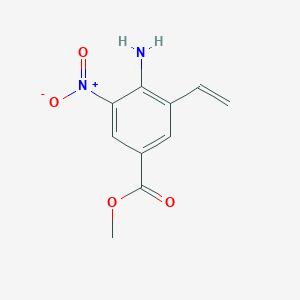
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C8H17BrOSi. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a butenol structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methyl-2-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be cleaved under acidic conditions, revealing the hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methyl-2-buten-1-ol: Lacks the trimethylsilyl group.
3-Methyl-2-buten-1-ol: Does not contain the bromine atom or the trimethylsilyl group.
Prenol (3-Methyl-3-buten-1-ol): Similar structure but lacks the bromine and trimethylsilyl groups.
Uniqueness
2-Buten-1-ol, 2-bromo-3-methyl-1-(trimethylsilyl)- is unique due to the presence of both the bromine atom and the trimethylsilyl group. These functional groups confer distinct reactivity and make the compound valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
646501-14-6 |
|---|---|
Molekularformel |
C8H17BrOSi |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3 |
InChI-Schlüssel |
ADKZYYSVHLLXPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(O)[Si](C)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)


![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)

![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)

![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
